N-(4-methylphenyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide
Description
N-(4-methylphenyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide is a synthetic acetamide derivative featuring a quinoline core substituted at the 2-position with a 4-phenylpiperazine moiety and at the 8-position with an acetamide group linked to a 4-methylphenyl ring. Its structural complexity arises from the integration of multiple aromatic and heterocyclic systems, which influence its electronic properties, solubility, and binding interactions .
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2/c1-21-10-13-23(14-11-21)29-27(33)20-34-25-9-5-6-22-12-15-26(30-28(22)25)32-18-16-31(17-19-32)24-7-3-2-4-8-24/h2-15H,16-20H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJXCPNIZZABRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-(4-Methylphenyl)chloroacetamide
The initial step involves the reaction of 4-methylphenylamine with chloroacetyl chloride under anhydrous conditions. This exothermic reaction typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side products. Triethylamine (TEA) is added as a base to neutralize HCl byproducts:
Yield : 85–92% after recrystallization from ethanol.
Functionalization of the Quinoline Core
The quinoline intermediate, 8-hydroxy-2-chloroquinoline , is prepared via the Skraup synthesis or commercial sourcing. The 2-chloro group serves as a leaving site for subsequent piperazine substitution.
Stepwise Synthesis and Reaction Mechanisms
Etherification at the Quinoline 8-Position
The 8-hydroxy group is alkylated with N-(4-methylphenyl)chloroacetamide under basic conditions. Potassium carbonate (K₂CO₃) deprotonates the hydroxyl group, facilitating nucleophilic attack on the chloroacetamide:
Optimization Parameters :
-
Solvent: Acetonitrile (reflux at 82°C).
-
Molar ratio: 1:1.2 (quinoline derivative : chloroacetamide).
-
Yield: 65–72% after recrystallization from methanol.
Critical Analysis of Reaction Conditions
Temperature and Solvent Effects
| Step | Solvent | Temperature (°C) | Catalysts/Additives | Yield (%) |
|---|---|---|---|---|
| Chloroacetamide formation | DCM | 0–5 | TEA | 85–92 |
| Piperazine substitution | DMF | 90 | KI | 70–78 |
| Etherification | Acetonitrile | 82 | K₂CO₃ | 65–72 |
Higher temperatures during piperazine substitution reduce reaction time but risk decomposition. Acetonitrile outperforms DMF in the final step due to better solubility of intermediates.
Purification Challenges
-
Piperazine Byproducts : Excess 1-phenylpiperazine necessitates careful washing with dilute HCl.
-
Unreacted Chloroacetamide : Removed via silica gel chromatography (ethyl acetate : hexane = 3:7).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
-
Observed : m/z 453.2152 [M+H]⁺ (C₂₈H₂₈N₄O₂⁺ requires 453.2155).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine rings.
Reduction: Reduction reactions can occur at the quinoline core, potentially altering its electronic properties.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the amide and ether linkages.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
Oxidation: Products may include quinoline N-oxides or phenyl ketones.
Reduction: Reduced quinoline derivatives or amine products.
Substitution: Substituted amides or ethers depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1.1 Antipsychotic Properties
The compound's structural similarity to known antipsychotics has led to investigations into its potential as a dopamine D2/D3 receptor modulator. Research indicates that derivatives containing piperazine and quinoline moieties exhibit significant binding affinity for these receptors, suggesting potential therapeutic effects in treating schizophrenia and other psychotic disorders .
1.2 Neuroprotective Effects
Studies have highlighted the neuroprotective properties of quinoline derivatives, including N-(4-methylphenyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide. These compounds are believed to reduce oxidative stress and may play a role in neurodegenerative diseases such as Parkinson's disease (PD) by acting as bifunctional iron chelators .
1.3 Antimalarial Activity
Quinoline derivatives are historically recognized for their antimalarial properties. This compound may contribute to this field by serving as a precursor for developing new antimalarial agents, leveraging the established efficacy of quinoline structures against malaria parasites .
Case Studies and Research Findings
3.1 Binding Affinity Studies
A detailed investigation into the binding affinities of various analogs of this compound has shown promising results. For instance, compounds with similar structures demonstrated low nanomolar potency for D3 receptors, indicating their potential as effective therapeutic agents targeting dopaminergic pathways .
3.2 Structural Analysis
Crystal structure analyses have provided insights into the conformation and interaction of the compound with biological targets. The unique arrangement of piperazine and quinoline rings facilitates interactions essential for receptor binding, which is critical for designing more effective analogs with enhanced activity profiles .
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide is likely related to its ability to interact with biological receptors or enzymes. The quinoline core can intercalate with DNA, while the piperazine ring may interact with neurotransmitter receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Quinoline Core
The quinoline scaffold is a common feature among analogs, but substitutions at the 2- and 8-positions define key differences:
*Estimated based on structural similarity.
Key Observations:
- Piperazine vs. Piperidine/Pyrrolidine: The 4-phenylpiperazine group in the target compound introduces a basic nitrogen and enhanced hydrogen-bonding capacity compared to piperidine (saturated six-membered ring) or pyrrolidine (five-membered ring) analogs. This may improve interactions with polar binding pockets in biological targets .
- Aryl Acetamide Modifications: Substitutions like 4-ethylphenyl (in ), dihydrodioxin (in ), or trifluoromethoxyphenyl (in ) alter lipophilicity and steric bulk.
Structural and Spectroscopic Data
- NMR Trends: Quinoline protons in the target compound and analogs (e.g., δ 8.48–8.46 ppm for H-2 in ) show deshielding due to the electron-deficient quinoline ring. Piperazine protons typically resonate at δ 2.5–3.1 ppm (e.g., δ 3.08–2.44 ppm in ), consistent with the target’s expected spectrum.
- Crystallography: While direct data for the target compound is unavailable, related acetamides (e.g., ) exhibit intramolecular hydrogen bonds (C—H···O) and intermolecular N—H···O interactions, suggesting similar packing behaviors.
Pharmacological Potential (Inferred from Structural Analogues)
Though explicit bioactivity data for the target compound is lacking, insights can be drawn from analogs:
- Piperazine-Containing Compounds: Often target serotonin or dopamine receptors due to piperazine’s affinity for GPCRs .
- Quinoline Derivatives: Known for antimicrobial, anticancer, or CNS-modulating activities. For example, 8-hydroxyquinoline analogs exhibit metal-chelating properties relevant to neurodegenerative disease research .
Biological Activity
N-(4-methylphenyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C27H25N3O
- Molecular Weight : 425.50 g/mol
- CAS Number : 445254-48-8
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Intermediate : Reaction of 4-methylphenylamine with chloroacetyl chloride to produce N-(4-methylphenyl)chloroacetamide.
- Coupling Reaction : The intermediate is reacted with 8-hydroxyquinoline in the presence of a base.
- Piperazine Introduction : The quinoline derivative is then reacted with 4-phenylpiperazine under reflux conditions to yield the final compound .
Anticonvulsant Activity
Research has demonstrated that derivatives similar to this compound exhibit anticonvulsant properties. A study synthesized various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated their activity in animal models of epilepsy, showing promising anticonvulsant effects .
Antimalarial Activity
Quinoline derivatives, including those related to our compound, have been investigated for their antiplasmodial activity against Plasmodium falciparum. Some studies reported moderate activity against chloroquine-sensitive strains, suggesting a potential role in antimalarial drug development. The presence of specific substituents on the quinoline ring was found to enhance activity significantly .
The biological activity of this compound may be attributed to its interaction with various molecular targets:
- Receptor Binding : The piperazine and quinoline moieties can bind to specific receptors, modulating their activity.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in disease processes, contributing to its therapeutic effects.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-(4-methylphenyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide, and how can they be methodologically addressed?
- Synthetic Challenges :
- Coupling of the quinoline-piperazine moiety with the acetamide group requires precise control of reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions like hydrolysis or incomplete substitution .
- Purification of intermediates is critical due to the compound’s structural complexity.
- Methodological Solutions :
- Use stepwise synthesis : First prepare the quinoline-piperazine core via Buchwald-Hartwig amination (for aryl-piperazine coupling), followed by nucleophilic substitution for the acetamide linkage .
- Optimize chromatographic purification (e.g., normal-phase or reverse-phase HPLC) with gradients tailored to separate polar intermediates .
- Monitor reactions via LC-MS to track intermediate formation and purity .
Q. How can researchers validate the structural integrity of this compound?
- Key Techniques :
- 1H/13C NMR spectroscopy : Assign peaks for the quinoline aromatic protons (δ 7.5–9.0 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and acetamide carbonyl (δ ~170 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm the molecular ion ([M+H]+) with an error margin <5 ppm .
- X-ray crystallography (if crystalline): Resolve intramolecular interactions, such as hydrogen bonding between the acetamide carbonyl and piperazine NH groups .
Q. What are the primary physicochemical properties influencing this compound’s solubility and stability?
- Critical Properties :
- LogP : Predicted to be >3 due to the hydrophobic quinoline and phenylpiperazine groups, requiring DMSO or ethanol for dissolution .
- pH sensitivity : The acetamide group may hydrolyze under strongly acidic/basic conditions; stability assays in buffers (pH 4–9) are recommended .
- Experimental Protocol :
- Measure solubility in tiered solvents (water, ethanol, DMSO) via shake-flask method .
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- SAR Variables :
- Piperazine substituents : Replace 4-phenyl with 4-fluorophenyl or 3,5-dichlorophenyl to modulate receptor affinity .
- Quinoline modifications : Introduce electron-withdrawing groups (e.g., Cl, CF3) at position 2 to enhance metabolic stability .
- Methodology :
- Synthesize analogs via parallel combinatorial chemistry .
- Test in in vitro target-binding assays (e.g., radioligand displacement for serotonin/dopamine receptors) and correlate with computational docking (AutoDock Vina) .
Q. What experimental strategies resolve contradictions in biological activity data across structural analogs?
- Case Example : Discrepancies in IC50 values for analogs with 4-methylphenyl vs. 4-chlorophenyl groups .
- Resolution Steps :
Replicate assays under standardized conditions (e.g., ATP concentration, incubation time).
Perform off-target profiling (e.g., kinase panels, CYP450 inhibition) to identify confounding interactions .
Apply chemoinformatics tools (e.g., SEA, SwissTargetPrediction) to predict polypharmacology .
Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?
- Computational Workflow :
- Predict BBB permeability via PAMPA-BBB assay or in silico models (e.g., QikProp) using descriptors like PSA (<90 Ų) and LogBB (>−1) .
- Perform molecular dynamics simulations to assess membrane partitioning of the quinoline-piperazine scaffold .
- Experimental Validation :
- Use in situ brain perfusion in rodent models to measure brain-to-plasma ratio .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
